Doronenine

Beschreibung

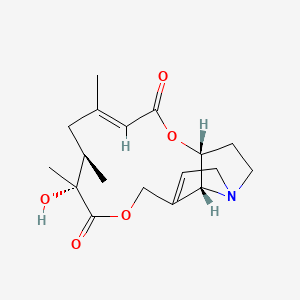

Doronenine is a pyrrolizidine alkaloid (PA) identified in Senecio nemorensis L., a plant species native to Mongolia and Europe . Structurally, it belongs to the macrocyclic diester subclass of PAs, characterized by a 12- or 13-membered ring system formed through esterification of necine bases with dicarboxylic acids . Its biosynthesis is hypothesized to proceed via open-chain diesters such as Doriasenine and 7-senecioyl-9-sarracinoyl retronecine, which undergo cyclization to form the macrocyclic structure .

This compound exhibits notable bioactivity, including cytotoxicity against cancer cells. For example, in leukemic U-937 cells, it demonstrated an IC50 of 29.57 µg/mL, outperforming structurally related alkaloids like madurensine .

Eigenschaften

IUPAC Name |

(1R,4E,7R,8R,18R)-8-hydroxy-5,7,8-trimethyl-2,10-dioxa-15-azatricyclo[10.5.1.015,18]octadeca-4,12-diene-3,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-11-8-12(2)18(3,22)17(21)23-10-13-4-6-19-7-5-14(16(13)19)24-15(20)9-11/h4,9,12,14,16,22H,5-8,10H2,1-3H3/b11-9+/t12-,14-,16-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHBZYVHRJQOLV-JHKFPADBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CC(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C/C(=C/C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]1(C)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40225210 | |

| Record name | Doronenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74217-57-5 | |

| Record name | Doronenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074217575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doronenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DORONENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UOP1JUG3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Preparation from 2,3-Dihydrobenzothiazole

Step 1: Oxidation

- Starting Material: 2,3-Dihydrobenzothiazole

- Oxidants Used: m-Chloroperoxybenzoic acid (m-CPBA), peroxyacetic acid, hydrogen peroxide, hypochlorous acid, ozone

- Conditions: Stirring in acetic acid at 30-35°C for approximately 60 hours

- Outcome: Formation of 2,3-dihydro-1,1-dioxo-benzothiazole with high yield (~97%)

- Workup: Removal of acetic acid under reduced pressure, neutralization with sodium thiosulfate, extraction with ethyl acetate, washing, drying, and recrystallization

Step 2: Condensation

- Reactants: 2,3-dihydro-1,1-dioxo-benzothiazole and 3,5-dichloro-4-hydroxybenzoic acid

- Catalysts/Promoters: Condensing agent and alkali promoter

- Reaction: Condensation reaction to form Doronenine

- Advantages: Avoids protection/deprotection steps, suitable for large-scale production

Preparation from 2-Aminobenzenethiol

- Step 1: Condensation and Cyclization

- Starting Material: 2-Aminobenzenethiol

- Reaction Sequence: Condensation followed by cyclization to form benzothiazole derivatives

- Step 2: Oxidation

- Oxidation of intermediate to form the sulfone derivative

- Step 3: Further Functionalization

- Introduction of dichloro and hydroxybenzoic acid moieties via condensation to yield this compound

- Advantages: Uses easily available raw materials, rapid and environmentally friendly process, suitable for industrial scale

Detailed Reaction Conditions and Yields

| Step | Reactants/Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Oxidation (Route 1) | 2,3-Dihydrobenzothiazole + m-CPBA | Acetic acid, 30-35°C, 60 hours | 97 | High purity 2,3-dihydro-1,1-dioxo-benzothiazole obtained |

| Condensation (Route 1) | Oxidized benzothiazole + 3,5-dichloro-4-hydroxybenzoic acid | Condensing agent + alkali promoter | Not specified | Efficient coupling, avoids protection steps |

| Condensation & Cyclization (Route 2) | 2-Aminobenzenethiol + appropriate reagents | Sequential reactions, mild conditions | Not specified | Environmentally friendly and scalable |

| Oxidation (Route 2) | Intermediate benzothiazole derivative | Oxidizing agents similar to Route 1 | Not specified | Conversion to sulfone derivative |

Advantages of the Described Methods

- Raw Material Availability: Both methods start from commercially available and inexpensive compounds (2,3-dihydrobenzothiazole or 2-aminobenzenethiol).

- Environmental Considerations: Use of mild oxidants like hydrogen peroxide and m-CPBA reduces hazardous waste.

- Process Efficiency: Avoidance of protection/deprotection steps streamlines the synthesis.

- Scalability: The methods are designed for industrial-scale production with consistent yields and purity.

- Purification: Standard workup procedures including extraction, washing, recrystallization, and drying ensure high purity of the final product.

Summary Table of Preparation Methods

| Preparation Route | Starting Material | Key Reactions | Oxidizing Agents | Advantages | Industrial Suitability |

|---|---|---|---|---|---|

| Route 1: Oxidation + Condensation | 2,3-Dihydrobenzothiazole | Oxidation → Condensation | m-Chloroperoxybenzoic acid, H2O2 | High yield, avoids protection steps | High |

| Route 2: Condensation + Cyclization + Oxidation | 2-Aminobenzenethiol | Condensation → Cyclization → Oxidation | Similar to Route 1 | Environmentally friendly, rapid | High |

Research Findings and Analytical Data

- The oxidation step yields a sulfone intermediate confirmed by EI-MS (M/z 170 [M+H]+).

- Reaction conditions such as temperature, reaction time, and reagent equivalents are optimized to maximize yield and purity.

- The condensation step is performed under conditions that promote efficient bond formation without side reactions.

- Purification techniques such as recrystallization from n-hexane and solvent extraction ensure removal of impurities.

- The overall synthetic route demonstrates reproducibility and robustness suitable for pharmaceutical manufacturing.

Analyse Chemischer Reaktionen

Types of Reactions

Doronenine can undergo various types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, altering the compound’s properties.

Wissenschaftliche Forschungsanwendungen

Doronenine has several applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Industry: Utilized in research and development for creating new materials or compounds with desired properties.

Wirkmechanismus

The mechanism of action of Doronenine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is likely that this compound interacts with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would require further research to elucidate.

Vergleich Mit ähnlichen Verbindungen

Key Insights :

- Macrocyclic PAs (e.g., this compound, Retroisosenine) are more toxic than non-cyclic or saturated analogs like Bulgarsenine, likely due to their ability to form DNA adducts .

- Open-chain diesters (e.g., Doriasenine) may serve as biosynthetic intermediates for macrocyclic PAs .

Bioactivity and Selectivity

<sup>†</sup>SI = IC50(non-cancerous Vero cells) / IC50(U-937 cells).

Key Insights :

- This compound shows higher cytotoxicity than Madurensine but lower selectivity, suggesting a trade-off between potency and specificity .

- Bulgarsenine, a non-toxic PA, is implicated in the medicinal properties of Senecio extracts, contrasting with this compound’s toxicity .

Therapeutic Implications and Challenges

In contrast, non-toxic PAs like Bulgarsenine may offer safer therapeutic profiles but lack comparable bioactivity . Future research should focus on:

Structural Optimization : Modifying the macrocyclic core to enhance selectivity.

Biosynthetic Pathway Analysis : Targeting enzymes involved in cyclization to control PA profiles in medicinal plants .

Mechanistic Studies : Elucidating this compound’s exact mode of action, particularly its role in autophagy or apoptosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.